Topological Polar Surface Area (TPSA) of 1-[3-(Bromomethyl)phenyl]-3-methylurea: A Technical Guide to Computational Pharmacokinetics
Topological Polar Surface Area (TPSA) of 1-[3-(Bromomethyl)phenyl]-3-methylurea: A Technical Guide to Computational Pharmacokinetics
Executive Summary
In modern drug discovery, predicting the pharmacokinetic profile of a ligand before synthesis is critical for optimizing lead compounds. 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9) is a highly reactive, bifunctional molecule featuring a hydrogen-bonding urea core and an electrophilic bromomethyl group. This whitepaper provides an in-depth analysis of its Topological Polar Surface Area (TPSA) , exploring the mechanistic breakdown of its fragment contributions, the computational workflows used to derive these metrics, and the empirical protocols required to validate them for Blood-Brain Barrier (BBB) permeability and oral bioavailability.
Mechanistic Breakdown of the TPSA Calculation
Topological Polar Surface Area (TPSA) is a 2D descriptor that estimates the surface area occupied by polar atoms (oxygen, nitrogen, and their attached hydrogens). Unlike 3D Polar Surface Area (PSA), which requires computationally expensive conformational sampling, TPSA utilizes a fragment-based additive model developed by. This approach assumes that the polar surface area is an intrinsic property of functional groups, independent of the molecule's global conformation.
Fragment Contribution Analysis
The structure of 1-[3-(Bromomethyl)phenyl]-3-methylurea (CNC(=O)Nc1cccc(CBr)c1) presents a unique cheminformatics edge case due to cross-conjugation in the urea moiety. Standard databases (such as) report a computed TPSA of 41.13 Ų . However, understanding how algorithms arrive at this number requires analyzing the atomic assignments.
| Molecular Fragment | Atom Type / Environment | Ertl Fragment Contribution (Ų) | Rationale & Causality |
| Carbonyl Oxygen | O=C | 17.07 | The oxygen acts as a strong hydrogen-bond acceptor. Its surface area is highly conserved across amides and ureas. |
| Urea Nitrogen 1 | -NH- (Aliphatic side) | 12.03 | Treated by some heuristic algorithms as a standard secondary amine rather than a full amide to account for cross-conjugation. |
| Urea Nitrogen 2 | -NH- (Aromatic side) | 12.03 | Similar to N1, the delocalization of the lone pair into the carbonyl reduces its effective basicity and polar surface exposure. |
| Bromomethyl | -CH2Br | 0.00 | Halogens are polarizable but do not act as classical H-bond donors/acceptors. Thus, they contribute to LogP, but not TPSA. |
| Phenyl Ring | c1ccccc1 | 0.00 | Purely lipophilic hydrocarbon surface; excluded from TPSA. |
| Total Computed TPSA | - | 41.13 Ų | Optimal for high membrane permeability (BBB and Caco-2). |
Note: If a strict amide-matching algorithm is used, the nitrogens may be assigned 29.10 Ų each, yielding a theoretical TPSA of 75.27 Ų. This discrepancy necessitates the empirical validation protocols detailed in Section 3.
Experimental & Computational Workflows
To ensure a self-validating system, computational predictions must be paired with empirical assays. Below is the integrated workflow for calculating and validating the TPSA of 1-[3-(Bromomethyl)phenyl]-3-methylurea.
Computational workflow for calculating the TPSA of 1-[3-(Bromomethyl)phenyl]-3-methylurea.
Protocol 1: Computational TPSA Calculation (RDKit)
This protocol allows researchers to reproduce the 41.13 Ų value using standard open-source cheminformatics tools.
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Environment Setup: Initialize a Python environment with RDKit installed (pip install rdkit).
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Molecule Instantiation: Parse the canonical SMILES string to generate a molecular graph object.
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Descriptor Calculation: Call the Descriptors.TPSA function, which inherently applies the Ertl fragment rules.
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Execution:
Protocol 2: Empirical Validation via PAMPA
Because algorithmic interpretations of urea nitrogens can vary, the computational TPSA must be validated against a physical model of passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for this.
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Preparation: Dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO to create a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4). Caution: The bromomethyl group is an alkylating agent; prepare fresh to avoid hydrolysis.
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Membrane Coating: Coat the porous filter of a 96-well donor plate with a 20% solution of lecithin in dodecane to simulate a lipid bilayer.
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Incubation: Add the 10 µM compound solution to the donor compartment and pure PBS to the acceptor compartment. Incubate at 37°C for 5 hours.
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Quantification: Measure the concentration of the compound in both compartments using LC-MS/MS.
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Causality & Interpretation: Calculate the effective permeability ( Peff ). If the Peff is high ( >10×10−6cm/s ), it empirically confirms that the effective polar surface area behaves closer to the 41.13 Ų prediction rather than the restrictive 75.27 Ų theoretical maximum, proving that the cross-conjugated urea core readily desolvates to cross the lipid bilayer.
Pharmacokinetic Implications for Drug Development
The calculated TPSA of 41.13 Ų places 1-[3-(Bromomethyl)phenyl]-3-methylurea in a highly favorable pharmacokinetic space, specifically regarding the and Veber's Rules.
Blood-Brain Barrier (BBB) Penetration
For a molecule to successfully cross the BBB via passive transcellular diffusion, it generally requires a TPSA of < 90 Ų and a molecular weight of < 400 Da. At 41.13 Ų and 243.10 Da, this compound is highly lipophilic and perfectly primed for CNS exposure.
Oral Bioavailability
According to, good oral bioavailability in rats is associated with a TPSA of ≤ 140 Ų and ≤ 10 rotatable bonds. With a TPSA well below this threshold and only 3 rotatable bonds, the molecule is predicted to have near-complete intestinal absorption.
Pharmacokinetic pathway predicting BBB penetration based on TPSA and H-bond metrics.
The Electrophilic Caveat
While the TPSA predicts excellent passive distribution, the presence of the -CH2Br group means the molecule is a reactive electrophile. In a physiological environment, it is likely to act as a Targeted Covalent Inhibitor (TCI), rapidly alkylating nucleophilic residues (e.g., cysteine thiols) on target proteins or reacting with glutathione. Therefore, while its topological surface area suggests high systemic circulation, its chemical half-life will be dictated by its covalent reactivity.
References
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.[Link]
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Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]
